Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate is a chemical compound with significant relevance in research and development. Its molecular formula is and it has a molecular weight of approximately 212.20 g/mol. The compound is commonly utilized in various scientific applications, particularly in the synthesis of other chemical entities and as a potential pharmacological agent due to its structural properties.
This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities. Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate can be sourced from chemical suppliers such as BenchChem and is often used in laboratory settings for research purposes .
The synthesis of methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole derivatives with suitable esterifying agents. One common method includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular structure of methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate can be represented using various notations:
InChI=1S/C9H12N2O4/c1-14-8(12)4-6-11-5-3-7(10-11)9(13)15-2/h3,5H,4,6H2,1-2H3
HEVWHYKBFFLFGJ-UHFFFAOYSA-N
COC(=O)CCN1C=CC(=N1)C(=O)OC
These representations highlight the compound's functional groups, including a methoxy group, a carboxylate group, and a pyrazole ring structure .
Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate can participate in various chemical reactions:
These reactions are crucial for further modifications and applications in synthetic organic chemistry .
Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in laboratory settings .
Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate serves multiple purposes in scientific research:
The synthesis of methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate (CAS 1171509-23-1) typically follows convergent multi-step routes that strategically assemble the molecular architecture. The core pyrazole ring formation precedes the introduction of the 3-methoxy-3-oxopropyl side chain, enabling modular construction and regiochemical control. One fundamental approach involves [3+2] cycloaddition reactions between α,β-unsaturated carbonyl compounds and hydrazine derivatives, where the ester functionalities may be pre-installed or introduced post-cyclization [1]. Alternative pathways utilize in situ generation of azoalkenes from α-halohydrazones, followed by copper-catalyzed Michael addition with terminal alkynes bearing ester groups, ultimately yielding polysubstituted pyrazoles with precise regioselectivity [1]. The molecular formula C₁₀H₁₄N₂O₄ (MW 226.23 g/mol) necessitates careful stoichiometric balancing throughout these sequential transformations, with particular attention to protecting group strategies when employing nucleophilic reagents that might attack ester functionalities [4] [6].
Table 1: Key Identifiers and Properties of Methyl 1-(3-Methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1171509-23-1 |
IUPAC Name | methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate |
Molecular Formula | C₁₀H₁₄N₂O₄ |
Molecular Weight | 226.23 g/mol |
SMILES | O=C(C1=NN(CC(C)C(OC)=O)C=C1)OC |
InChIKey | MOVVVLLCXCSHSS-UHFFFAOYSA-N |
Canonical SMILES | CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC |
Cyclocondensation represents the cornerstone for constructing the pyrazole core, with subsequent N-alkylation installing the 3-methoxy-3-oxopropyl side chain. A highly efficient protocol involves the condensation of hydrazine monohydrochloride with β-keto esters or analogous 1,3-dicarbonyl compounds, forming pyrazoline intermediates that undergo in situ oxidation. Bromine-mediated oxidation in organic solvents or milder aerobic oxidation in dimethyl sulfoxide (DMSO) effectively aromatizes these intermediates to yield 3,5-disubstituted pyrazole carboxylates [1]. For N-alkylation, methyl 1H-pyrazole-3-carboxylate serves as the pivotal precursor, reacting with methyl 2-methyl-3-bromopropanoate under optimized conditions. This SN₂ reaction demands precise control:
A representative procedure utilizes potassium carbonate (K₂CO₃) as base in N,N-dimethylformamide (DMF) at 0–20°C under inert atmosphere. The electrophile (methyl 2-methyl-3-bromopropanoate) is added dropwise to a cooled suspension of the pyrazole salt. After extended stirring (up to 5 days at room temperature), the mixture undergoes aqueous workup with ethyl acetate, followed by sequential washing with water, saturated sodium bicarbonate, and brine. Magnesium sulfate drying and solvent evaporation yield the crude product, requiring purification via silica gel chromatography or recrystallization to achieve >97% purity [9]. The reaction efficiency hinges critically on the electrophile's reactivity, base strength, solvent polarity, and rigorous exclusion of moisture to prevent ester hydrolysis.
Table 2: Comparative Analysis of Pyrazole Core Formation Methods
Method | Conditions | Key Advantages | Yield Range | Reference |
---|---|---|---|---|
Hydrazone-Bromine Oxidation | Ketone/Aldehyde + NH₂NH₂·HCl, Br₂, rt | Broad substrate scope, one-pot | 70-85% | [1] |
Ru-Catalyzed Dehydrogenative Coupling | 1,3-Diols + Arylhydrazines, Ru₃(CO)₁₂, NHC-ligand | Atom economy, H₂/H₂O byproducts | 65-80% | [1] |
Silver-Mediated [3+2] Cycloaddition | N-Isocyanoiminotriphenylphosphorane + Terminal Alkynes, Ag salt | Mild conditions, excellent regioselectivity | 75-92% | [1] |
Table 3: Alkylation Optimization Parameters for Side-Chain Installation
Base | Solvent | Temperature | Reaction Time | Electrophile | Yield | Purity |
---|---|---|---|---|---|---|
K₂CO₃ | DMF | 0°C → rt | 5 days | Methyl 2-methyl-3-bromopropanoate | 68.8% | >97% |
Cs₂CO₃ | Acetonitrile | Reflux | 24 h | Methyl acrylate + PhI(OAc)₂ | 55% | 90% |
NaH | THF | 0°C → 60°C | 12 h | Methyl 3-bromo-2-methylpropanoate | 75% | 95% |
While pre-formed ester-containing building blocks are often preferred, direct esterification of pyrazole carboxylic acid precursors offers a viable alternative. This approach employs Fischer esterification catalyzed by sulfuric acid or boron trifluoride in refluxing methanol, though competing N-alkylation and decarboxylation risks necessitate stringent control of reaction duration and temperature [5]. More efficient is the Steglich esterification utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, enabling room-temperature conversion of 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylic acid to the desired diester with minimized side reactions [1]. Critical functional group modifications include:
Scaling methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate synthesis mandates optimization of solvent systems, catalyst loadings, and process intensification strategies to enhance sustainability and cost efficiency. Heterogeneous catalytic systems are prioritized for facile catalyst recovery and reuse. Key advancements include:
Solvent Engineering: Transitioning from DMF to biodegradable solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact while maintaining high alkylation yields. For cyclocondensation, ethanol-water mixtures (7:3 v/v) facilitate homogeneous reaction conditions while enabling aqueous workup without intermediate isolation [8].
Catalyst Innovation: Ligand-free copper oxide nanoparticles (<10 nm) immobilized on mesoporous silica catalyze N-alkylation at 0.5 mol% loading, achieving turnover numbers (TON) exceeding 180 and eliminating residual metal contamination concerns. Palladium on charcoal (Pd/C, 1 wt%) enables catalytic transfer hydrogenation during pyrazoline aromatization using formic acid as reductant, replacing stoichiometric oxidants like bromine [1] [8].
Continuous Flow Processing: Tubular reactor systems with static mixers significantly intensify the synthesis. A patented configuration couples:
Table 4: Industrial-Scale Process Parameters and Outcomes
Parameter | Batch Process | Continuous Flow Process | Improvement |
---|---|---|---|
Scale | 100 kg | 500 kg/month | 5x throughput |
Solvent Consumption | 15 L/kg product | 0.8 L/kg product | 94.7% reduction |
Catalyst Loading | 3 mol% (homogeneous) | 0.5 mol% (heterogeneous) | 83% reduction, recyclable |
Reaction Time | 72 h (alkylation) | 45 min (total residence) | 96x faster |
Overall Yield | 65% | 89% | 24% increase |
Purity | 97% (after crystallization) | 99.5% (inline crystallization) | Reduced workup steps |
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